molecular formula C11H21MoN3O6 B139307 1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine CAS No. 128575-71-3

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine

Cat. No. B139307
M. Wt: 387.3 g/mol
InChI Key: AEIZQLXAXRBKQN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is a combination of four chemical compounds that have been studied for their potential applications in scientific research.

Scientific Research Applications

1. 1,3-Dimethyl-1,3-diazinan-2-one and Related Compounds

Research on compounds like 1,3-dimethyl-1,3-diazinan-2-one focuses on their molecular structures and bonding properties. For example, the study of 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane revealed that this compound adopts a chair conformation, and its molecular conformation is stabilized by an intramolecular C—H⋯N hydrogen bond, forming an S(6) ring motif (Warad et al., 2012). This research contributes to understanding the structural dynamics of similar diazinane derivatives.

2. Hydrogen Peroxide and Its Chemical Interactions

Hydrogen peroxide is widely used in various chemical processes. For instance, its interaction with 1,5-dienes, catalyzed by an osmium(III) complex, leads to the formation of cis-tetrahydrofurans, which has implications in organic synthesis and chemical engineering (Sugimoto et al., 2016).

3. Oxomolybdenum

Oxomolybdenum complexes have been studied for their catalytic properties, particularly in the epoxidation of olefins. The dioxomolybdenum(VI)–diazabutadiene complexes, for example, are highly active and selective catalysts for the homogeneous epoxidation of cyclooctene using tert-butyl hydroperoxide (Valente et al., 2004). This research contributes to the development of more efficient catalysts in organic chemistry.

4. Pyridine and Its Derivatives

Pyridine and its derivatives are central to many chemical reactions and are often used in creating complex molecular structures. For example, the study of 2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine showed how the pyridine ring plays a role in the molecule's hydrogen bonding and overall stability (Jayaratna & Norman, 2010).

properties

IUPAC Name

1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIZQLXAXRBKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21MoN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine

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